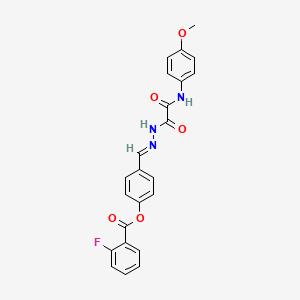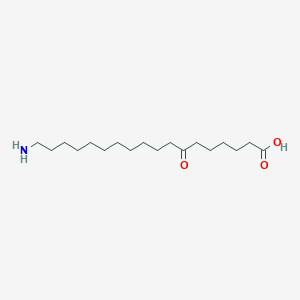
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to the benzyl and aniline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug discovery and development.
作用机制
The mechanism of action of 3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of free radicals and chelation of metal ions . Further research is needed to elucidate the specific molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3-Chloro-n-(2,3-dimethoxybenzyl)-4-fluoroaniline
- 3-Chloro-n-(2,3-dimethoxybenzyl)propanamide
- (3-chloro-2-methylphenyl)(2,3-dimethoxybenzyl)amine
Uniqueness
3-Chloro-n-(2,3-dimethoxybenzyl)-4-methylaniline is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
属性
CAS 编号 |
84474-05-5 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC 名称 |
3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C16H18ClNO2/c1-11-7-8-13(9-14(11)17)18-10-12-5-4-6-15(19-2)16(12)20-3/h4-9,18H,10H2,1-3H3 |
InChI 键 |
BAQAIKMAMCQPFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
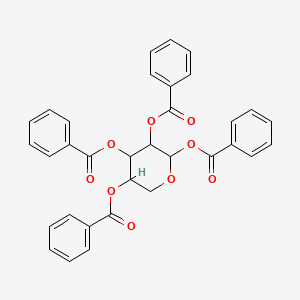
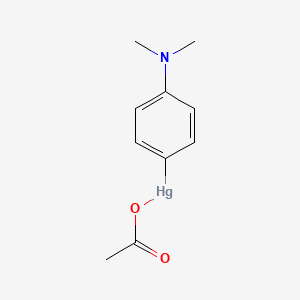
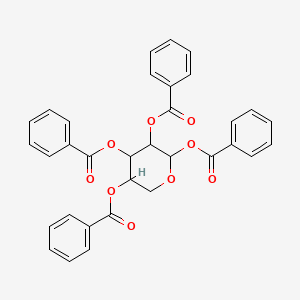


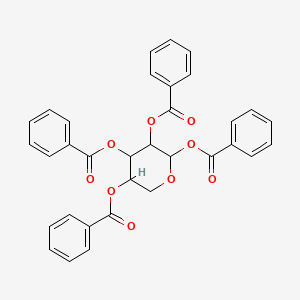
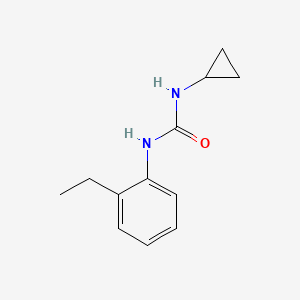
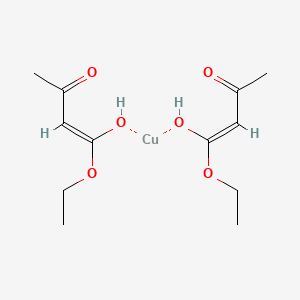


![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)
